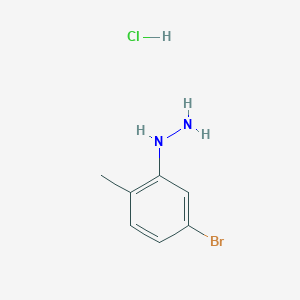

(5-溴-2-甲基苯基)肼盐酸盐

描述

The compound "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is a chemical entity that has been synthesized and studied for various applications. It is derived from p-toluidines and has been developed for large-scale preparation, indicating its potential utility in industrial or research settings .

Synthesis Analysis

The synthesis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" involves a series of reactions starting from p-toluidines. The process includes nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction, leading to an overall yield of 30% . This synthesis pathway suggests a complex multi-step procedure that requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

While the specific molecular structure analysis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These techniques are essential for confirming the structure of synthesized compounds and understanding their molecular geometry, which is crucial for predicting reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of hydrazine derivatives, including "(5-Bromo-2-methylphenyl)hydrazine hydrochloride," can be inferred from studies on similar compounds. Hydrazine derivatives are known to undergo condensation reactions with various substrates, leading to a range of products such as pyrazoles, pyrazolines, and other nitrogen-containing heterocycles . These reactions are significant in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" are not explicitly discussed in the provided papers. However, related compounds exhibit properties such as crystallization behavior, vibrational modes, and thermal stability, which can be studied using techniques like single crystal X-ray diffraction, FTIR spectroscopy, and thermal gravimetric analysis . These properties are important for understanding the stability, solubility, and handling requirements of the compound.

科学研究应用

合成与表征

(5-溴-2-甲基苯基)肼盐酸盐因其反应性而被用于合成各种化合物。例如,它参与了反应,导致形成新的溴肼衍生物,这些衍生物通过晶体学、DFT 研究和 Hirshfeld 表面分析来表征。这些衍生物因其在生物活性和材料科学中的潜在应用而具有重要意义,展示了 (5-溴-2-甲基苯基)肼盐酸盐在化学合成中的多功能性 (Lalvani 等人,2021 年).

分子相互作用和稳定性

涉及 (5-溴-2-甲基苯基)肼盐酸盐的研究扩展到化学结构内的分子相互作用和稳定性研究。该化合物已被用于探索各种配合物的荧光性质和晶体结构,表明其在理解分子动力学和稳定性方面的用途。Chang-zheng 等人进行的研究揭示了含有溴和肼基团的配体和配合物如何表现出增强的荧光强度,突出了该化合物在材料科学和光物理学研究中的作用 (Chang-zheng,2012 年).

抗菌和生物活性

使用 (5-溴-2-甲基苯基)肼盐酸盐合成的化合物的抗菌特性一直是研究课题。例如,Bharti 等人合成了一系列含有噻唑环的化合物并评估了它们的抗菌活性。此类研究通过识别潜在治疗剂和了解这些化合物的构效关系,为药物化学领域做出了贡献 (Bharti 等人,2010 年).

缓蚀

(5-溴-2-甲基苯基)肼盐酸盐已因其在缓蚀中的应用而被探索。Yadav 等人的研究重点是合成肼化合物在酸性环境中对钢表面的抑制性能。此类研究对于在工业应用中开发有效的缓蚀剂至关重要,展示了 (5-溴-2-甲基苯基)肼盐酸盐在材料科学中的实际重要性 (Yadav 等人,2015 年).

化学合成工艺

该化合物在化学合成工艺中的作用已被记录下来,研究详细说明了其制备方法和在进一步化学反应中的利用。这突出了该化合物在合成化学中的重要性,为新材料和化学品的开发奠定了基础 (Ben-ren,2010 年).

安全和危害

属性

IUPAC Name |

(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDKQYITVUEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

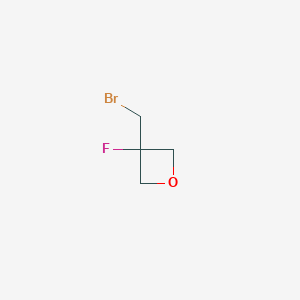

CC1=C(C=C(C=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624260 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methylphenyl)hydrazine hydrochloride | |

CAS RN |

214915-80-7 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

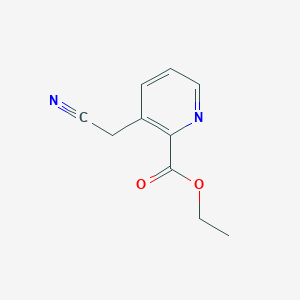

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)